(1S,5R,6R,7S)-7-Aminobicyclo[3.2.0]heptan-6-ol;hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods, including X-ray crystallography, NMR spectroscopy, and computational chemistry. Unfortunately, specific information about the molecular structure of “(1S,5R,6R,7S)-7-Aminobicyclo[3.2.0]heptan-6-ol;hydrochloride” is not available .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specifically mentioned in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. Unfortunately, specific information about the physical and chemical properties of “this compound” is not available .Scientific Research Applications
NMR Crystallography and Molecular Dynamics
The structural characterization of chiral aminobicyclo compounds, including their derivatives, has been explored using NMR crystallography. Comparative studies of different chiral compounds provided insights into their crystal structures and molecular dynamics, employing various NMR techniques to achieve full structural assignments in the solid state (Jaworska et al., 2012).
Synthetic Approaches and Stereostructure
Research on the synthesis and stereostructure of diastereomers of aminohydroxybicycloheptane carboxylic acids showcases the importance of stereoselective functionalization. These studies underline the methods to prepare various diastereomers and their structural elucidation using IR and NMR spectroscopy, contributing to the broader understanding of stereochemical configurations (Palkó et al., 2005).
Polymer Chemistry Applications
Investigations into the polymerization of bicyclo compounds reveal their potential applications in creating crosslinked polymers. These polymers exhibit unique reactivities and degradation patterns, making them suitable as carriers for pharmacologically active compounds. The studies focus on the transformation of specific bicyclo compounds into polymers and their interactions with different reagents (Gehrmann & Vogt, 1981).
X-Ray Crystallographic Evidence and Hydrogen Bonding
Research utilizing X-ray crystallography provided evidence of intermolecular hydrogen bonding between nitro and hydroxy groups in bicycloheptanols. This structural insight contributes to the understanding of molecular interactions and the importance of hydrogen bonding in determining molecular structure (Boeyens et al., 1984).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1S,5R,6R,7S)-7-aminobicyclo[3.2.0]heptan-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-2-1-3-5(4)7(6)9;/h4-7,9H,1-3,8H2;1H/t4-,5+,6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHMVTGXWKLNSC-DABREVLYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C(C2N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)[C@H]([C@H]2N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2247105-63-9 |
Source
|
Record name | rac-(1R,5S,6S,7R)-7-aminobicyclo[3.2.0]heptan-6-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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